

5-Bromothiophene-3-carbonitrile chemical properties and reactivity

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Compound of Interest

Compound Name: 5-Bromothiophene-3-carbonitrile

Cat. No.: B100465

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An In-depth Technical Guide to **5-Bromothiophene-3-carbonitrile**: Properties, Reactivity, and Synthetic Applications

Executive Summary

5-Bromothiophene-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a cornerstone in modern organic synthesis. Its structure, featuring a thiophene ring substituted with both a reactive bromine atom and a versatile nitrile group, provides a unique dual-reactivity profile. This guide offers an in-depth exploration of its chemical properties, reactivity, and strategic applications. We will delve into its spectroscopic signature, detailed reaction mechanisms such as palladium-catalyzed cross-couplings, transformations of the nitrile moiety, and its role as a key building block in the development of pharmaceuticals and advanced organic materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, known for its electronic stability and ability to participate in a wide array of chemical transformations.^{[1][2]} **5-Bromothiophene-3-carbonitrile** (CAS No. 18792-00-2) is a bifunctional reagent that capitalizes on this core structure. The bromine atom at the C5 position serves as an excellent leaving group, primarily enabling metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.^{[3][4]} Concurrently, the

electron-withdrawing nitrile group at the C3 position not only modulates the electronic properties of the thiophene ring but also acts as a synthetic handle for conversion into other critical functional groups like carboxylic acids and amines.[3][5] This combination makes it an indispensable tool for constructing complex molecules, from active pharmaceutical ingredients (APIs) to organic semiconductors for OLEDs.[3][6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of **5-Bromothiophene-3-carbonitrile** is fundamental for its effective use in synthesis, including reaction monitoring and product characterization.

Compound Identification

Identifier	Value	Source(s)
CAS Number	18792-00-2	[7][8][9]
Molecular Formula	C ₅ H ₂ BrNS	[7][8]
Molecular Weight	188.04 g/mol	[7][8]
IUPAC Name	5-Bromothiophene-3-carbonitrile	N/A
Synonyms	2-Bromo-4-cyanothiophene, 5-bromo-3-cyanothiophene	[10]
SMILES	<chem>C1=C(SC=C1C#N)Br</chem>	[7]
InChI Key	SXWMTJRCGWONCL-UHFFFAOYSA-N	[8]

Physical Properties

Property	Value	Source(s)
Appearance	Solid	[10]
Purity	≥97% (typical)	[8][10]
Storage	Store in a cool, dry place. Keep container closed.	[10]

(Note: Specific data like melting point and solubility are not consistently reported in the initial search results and should be confirmed by consulting the supplier's Certificate of Analysis.)

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of **5-Bromothiophene-3-carbonitrile**. Below are the expected spectral characteristics based on its structure.

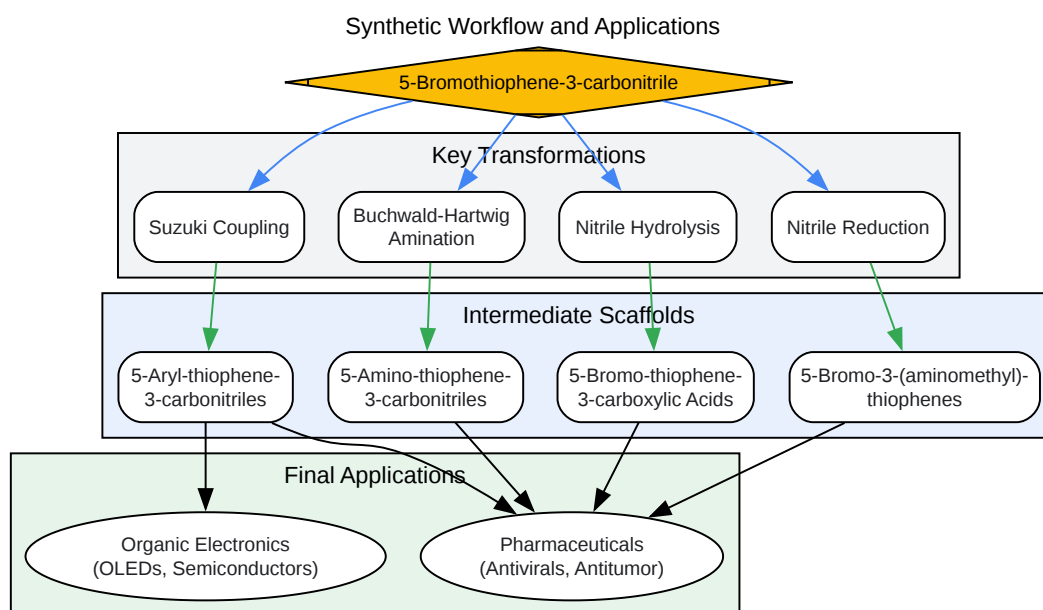
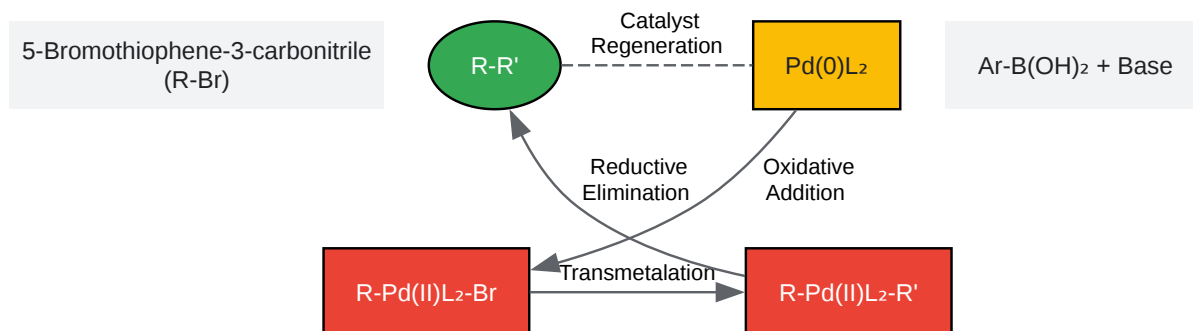
Technique	Expected Features
^1H NMR	The spectrum will show two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C2 will appear as a doublet, coupled to the proton at C4. Similarly, the proton at C4 will be a doublet coupled to the C2 proton. The precise chemical shifts are influenced by the solvent and the electronic effects of the bromo and cyano substituents.
^{13}C NMR	The spectrum will display five distinct signals: four for the sp^2 carbons of the thiophene ring and one for the nitrile carbon (typically δ 110-120 ppm). The carbons attached to bromine (C5) and the nitrile group (C3) will have characteristic shifts, as will the protonated carbons (C2, C4) and the quaternary carbon of the nitrile.
IR Spectroscopy	A strong, sharp absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch is expected around $2220\text{-}2240\text{ cm}^{-1}$. Other bands will correspond to C-H and C=C stretching of the aromatic thiophene ring.
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio. The primary peaks would be at m/z 187 and 189.

Core Reactivity and Mechanistic Insights

The synthetic versatility of **5-Bromothiophene-3-carbonitrile** stems from its two distinct reactive sites, which can be addressed with high selectivity.

Overview of Reactivity

The molecule's reactivity is dominated by the C-Br bond at the 5-position and the nitrile group at the 3-position. The bromine is susceptible to metal-catalyzed coupling reactions, while the nitrile group can undergo various nucleophilic additions and reductions.



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